1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one
Description
This compound is a pyridine-based boronic ester featuring a methylamino group at position 2, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 5, and an acetyl group at position 2. Its molecular formula is C₁₅H₂₂BN₂O₃, with a molecular weight of 301.16 g/mol (calculated). The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for biaryl synthesis . The methylamino and acetyl substituents enhance solubility and modulate electronic properties, making it a versatile intermediate in drug discovery and materials science .
Properties
IUPAC Name |
1-[2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O3/c1-9(18)11-7-10(8-17-12(11)16-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGNJHSEPUSTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(Methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one is an organic molecule that has gained attention for its potential biological activities. Its unique structure incorporates a pyridine ring and a dioxaborolane moiety, which may contribute to its interaction with biological targets. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula: C₁₂H₁₉BN₂O₂
- Molecular Weight: 234.10 g/mol
- CAS Number: 1005009-98-2
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cells. Recent studies indicate that compounds with similar structures can act as inhibitors of various enzymes and receptors involved in cancer progression and immune response modulation.
Biological Activity Overview
- Antitumor Activity :
- Immunomodulatory Effects :
Case Study 1: Inhibition of PD-L1
A study investigated the effects of related compounds on PD-L1 interactions. The results indicated that certain derivatives could completely dissociate PD-L1 complexes at concentrations as low as 5 nM, showcasing their potential as immunotherapeutic agents .
Case Study 2: Cytotoxicity Assessment
In vitro assays were conducted to evaluate the cytotoxic effects of the compound on various human cell lines. The findings suggested that while some derivatives exhibited significant cytotoxicity towards cancer cells, they maintained a lower toxicity profile on normal cells, indicating a selective action .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, emphasizing substituent positions, molecular weights, and applications:
Key Observations:
Substituent Position Effects: The target compound’s boronate at position 5 (meta to acetyl) offers distinct steric and electronic profiles compared to analogs with boronate at position 4 (e.g., ). This positional variance impacts coupling efficiency in Suzuki reactions . Acetyl at position 3 (vs.
Structural Modifications :
- Dihydropyridine derivatives (e.g., ) exhibit enhanced stability due to reduced aromaticity but lower reactivity in cross-couplings.
- Heterocyclic cores (e.g., pyrrolopyridine in ) introduce nitrogen-rich environments, favorable for targeting kinase ATP-binding pockets .
Pharmacological Relevance: The methylamino group in the target compound improves aqueous solubility compared to non-polar analogs (e.g., ), critical for bioavailability in drug candidates . Boronated pyridines are pivotal in synthesizing covalent inhibitors, leveraging boron’s electrophilic character for targeted protein interactions .
Q & A
Q. What are the key steps and reagents involved in synthesizing 1-(2-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)ethan-1-one?
The synthesis typically involves:
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the boronate ester group.
- Methylamination at the pyridine ring using methylamine derivatives under inert conditions.
- Solvent optimization : Ethyl acetate or dichloromethane for purification .
- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient boron incorporation .
Q. How is the compound purified, and what solvents are recommended?
Purification often employs column chromatography with silica gel, followed by recrystallization. Ethyl acetate is preferred for isolating the boronate ester due to its polarity and low reactivity. For intermediates, dichloromethane or methanol may be used .
Q. What analytical techniques confirm the compound’s structural integrity and purity?
- NMR spectroscopy (¹H, ¹³C, and ¹¹B) to verify boronate ester formation and methylamino group placement.
- LC-MS for purity assessment (≥95% by HPLC).
- FTIR to confirm carbonyl (C=O) and boronate ester (B-O) functional groups .
Q. How stable is the compound under varying storage conditions?
- Short-term stability : Store at –20°C under nitrogen to prevent boronate hydrolysis.
- Long-term stability : Lyophilized samples in amber vials retain integrity for >6 months.
- Degradation risks : Exposure to moisture or acidic conditions hydrolyzes the dioxaborolane ring .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling yields for derivatives of this compound?
Critical parameters include:
- Catalyst selection : Pd(OAc)₂ with SPhos ligand improves coupling efficiency.
- Solvent system : Toluene/ethanol (3:1) enhances solubility of aromatic partners.
- Temperature : 80–100°C balances reaction rate and boronate stability.
- Base : K₂CO₃ or Cs₂CO₃ minimizes side reactions .
Q. How should contradictory data on reaction yields or biological activity be addressed?
- Replicate conditions : Ensure identical catalyst loading, solvent ratios, and temperature.
- Purity validation : Re-analyze batches with LC-MS to rule out impurities.
- Biological assays : Use standardized cell lines (e.g., HEK293 for receptor studies) and include positive controls .
Q. What methodologies are used to study enzymatic interactions involving this compound?
- Kinetic assays : Monitor boronate ester hydrolysis via UV-Vis (λ = 270 nm) in phosphate buffer (pH 7.4).
- Molecular docking : Simulate binding to dipeptidyl peptidase-4 (DPP-4) or other targets using AutoDock Vina.
- Metabolite profiling : LC-HRMS identifies degradation products in liver microsomes .
Q. What structural analogs of this compound exhibit notable biological activity?
| Compound Name | Structural Modifications | Biological Activity | Reference |
|---|---|---|---|
| 3-Ethyl-6-methyl-triazolo[4,5-d]pyrimidine | Triazole-pyrimidine core | Antitumor (IC₅₀ = 1.2 µM) | |
| PKI-402 | Morpholine-triazole hybrid | Anticancer (EGFR inhibition) | |
| 3-(4-Methoxyphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine | Imidazopyridine scaffold | Antimicrobial (MIC = 8 µg/mL) |
Methodological Notes
- Spectral Data Reference : ¹¹B NMR δ 28–30 ppm confirms boronate ester integrity .
- Reaction Troubleshooting : Low yields in cross-coupling may indicate ligand degradation; replace Pd catalysts every 2–3 cycles .
- Biological Testing : Pre-screen compounds for solubility in DMSO/PBS (≥10 mM) to avoid false negatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
